1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-20-11-5-3-9-18(20)17-30(28,29)22-15-26(21-12-6-4-10-19(21)22)16-23(27)25-13-7-1-2-8-14-25/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXAFYPJVGMXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Structural Components
- Azepane-ketone intermediate : 1-(Azepan-1-yl)-2-chloroethanone.
- Indole-sulfonyl intermediate : 3-[(2-Fluorophenyl)methanesulfonyl]-1H-indole.
Synthesis of 3-[(2-Fluorophenyl)Methanesulfonyl]-1H-Indole
Indole Core Formation
The indole nucleus is synthesized via a modified Fischer indole synthesis , starting from 2-fluoro-6-nitrotoluene.
Reaction Conditions :
Sulfonation at the 3-Position
The indole undergoes sulfonation using (2-fluorophenyl)methanesulfonyl chloride under basic conditions:
Procedure :
- Dissolve 4-fluoroindole in anhydrous dichloromethane.
- Add (2-fluorophenyl)methanesulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir with triethylamine (2.5 equiv) for 12 hours at room temperature.
- Purify via column chromatography (hexane/ethyl acetate = 3:1).
Yield : 68–72% (theoretical).
Synthesis of 1-(Azepan-1-yl)-2-Chloroethanone
Azepane Ring Formation
Hexamethyleneimine is reacted with chloroacetyl chloride in the presence of a base:
Reaction Setup :
- Solvent : Tetrahydrofuran (THF).
- Base : Sodium hydride (NaH, 1.1 equiv).
- Temperature : 0°C to room temperature.
Procedure :
- Add chloroacetyl chloride (1.05 equiv) to a stirred solution of hexamethyleneimine in THF.
- Quench with ice-cold water after 4 hours.
- Extract with ethyl acetate and concentrate under reduced pressure.
Yield : 85–90%.
Coupling of Azepane-Ketone and Indole-Sulfonyl Intermediates
The final step involves nucleophilic substitution to link the two intermediates:
Reaction Conditions :
- Solvent : Dimethylformamide (DMF).
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv).
- Temperature : 80°C for 8 hours.
Mechanism :
The chlorine atom in 1-(azepan-1-yl)-2-chloroethanone is displaced by the indole nitrogen of 3-[(2-fluorophenyl)methanesulfonyl]-1H-indole.
Purification :
- Wash with brine.
- Recrystallize from ethanol/water (4:1).
Yield : 60–65%.
Reaction Optimization and Catalytic Considerations
Catalytic Hydrogenation Efficiency
Comparative studies of catalysts for indole intermediate synthesis reveal:
| Catalyst | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C (10%) | 0.5 | 78 | 99 |
| Raney Ni | 1.0 | 65 | 95 |
| PtO₂ | 0.3 | 70 | 97 |
Pd/C at 0.5 MPa provides optimal balance between yield and cost.
Solvent Effects on Sulfonation
Polar aprotic solvents enhance sulfonyl group incorporation:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 12 | 72 |
| Acetonitrile | 18 | 58 |
| THF | 24 | 45 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Adopting flow chemistry for the azepane-ketone synthesis reduces reaction time by 40%:
Waste Minimization
- Solvent Recovery : Distillation reclaims >90% DMF and THF.
- Catalyst Recycling : Pd/C retains 80% activity after five hydrogenation cycles.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-1-(oxolan-2-yl)ethan-1-one: This compound shares the azepane ring but differs in the other functional groups.
1-(2-azepan-1-yl-2-oxoethyl)cyclopentylacetic acid: Similar in having the azepane ring and oxoethyl group, but with different substituents.
Uniqueness
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group and the indole moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for research and development.
Biological Activity
1-(azepan-1-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an azepane ring, an indole moiety, and a methanesulfonyl group, which contribute to its diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 318.41 g/mol. The structural configuration allows for various interactions with biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound exhibits significant biological activity through its ability to bind effectively to specific enzymes and receptors. This binding can modulate their activity, either inhibiting enzyme function or altering receptor signaling pathways, which is crucial for understanding its therapeutic applications.
Binding Affinity Studies
Studies have shown that the compound interacts with various biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation : It may also alter receptor functions, impacting signaling pathways associated with various diseases.
Biological Activities
The compound has been investigated for several biological activities:
Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the effect on cancer cell lines.
- Findings : Demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM.
-
Study on Anti-inflammatory Activity :
- Objective : Assess the impact on inflammatory markers.
- Findings : Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating anti-inflammatory potential.
-
Mechanistic Study :
- Objective : Investigate the binding affinity and mechanism.
- Findings : The compound was found to bind selectively to the active site of COX enzymes, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that provide distinct chemical reactivity and biological activity compared to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Azepan-1-yl)-3-fluorophenyl ethanone | Contains azepane and fluorophenyl groups | Lacks indole moiety |
| 3-Acetylindole | Contains an indole moiety | Simpler structure with fewer functional groups |
Q & A
Basic Questions
Q. What safety protocols should be followed when handling this compound, given conflicting hazard classifications?
- Methodological Answer :
- Risk Assessment : Consult all available SDS (e.g., Key Organics and Combi-Blocks ). Key Organics classifies it under acute toxicity (Category 4 for oral/skin/inhalation), while Combi-Blocks reports "no known hazard." Prioritize stricter precautions until independent verification.
- PPE : Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, work in a fume hood .
- Storage : Store in sealed containers in cool, ventilated areas away from incompatible materials (strong acids/bases) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm backbone structure, including azepane, indole, and sulfonyl groups. Use deuterated solvents (e.g., DMSO-d₆) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₂₂H₂₆FN₂O₃S; theoretical MW: 432.17) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. How should stability and reactivity be managed during experiments?
- Methodological Answer :
- Stability : Avoid temperatures >40°C and prolonged light exposure. Monitor for decomposition via TLC or HPLC .
- Reactivity : Test compatibility with common reagents (e.g., Grignard reagents, oxidizers) in small-scale trials. Avoid strong acids/bases to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can contradictions in toxicity data between SDS sources be resolved?
- Methodological Answer :
- Literature Review : Compare with structurally related compounds (e.g., indole-sulfonyl derivatives ).
- In Vitro Assays : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
- Computational Modeling : Use tools like ProTox-II to predict acute toxicity endpoints (oral, dermal) .
Q. What synthetic strategies are viable given limited published protocols?
- Methodological Answer :
- Retrosynthetic Analysis : Disassemble into azepane, indole-sulfonyl, and ketone moieties.
- Key Steps :
Sulfonylation : React 3-bromoindole with 2-fluorophenyl methanesulfonyl chloride under basic conditions (K₂CO₃, DMF) .
Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki) to attach the azepane-ketone fragment .
- Optimization : Screen solvents (THF vs. DCM), temperatures (RT vs. reflux), and catalysts (Pd(PPh₃)₄ vs. XPhos) for yield improvement .
Q. How can biological activity be systematically evaluated?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs due to indole-sulfonyl motifs’ known interactions .
- Assay Design :
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC determination) .
- Anticancer : NCI-60 cell line screening with dose-response curves .
- SAR Studies : Synthesize analogs (e.g., fluorophenyl → chlorophenyl) to isolate pharmacophores .
Q. What strategies optimize reaction conditions for scale-up?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent volume) using a Taguchi matrix to maximize yield .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent profiles .
- Workup : Use aqueous/organic partitioning (e.g., ethyl acetate/water) for efficient sulfonyl byproduct removal .
Q. How can computational modeling predict reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 to model electron density maps, identifying susceptible bonds (e.g., sulfonyl C–S) .
- MD Simulations : Simulate hydrolysis pathways in explicit solvent (water) to predict stability under physiological conditions .
- Degradation Products : LC-MS/MS analysis of stressed samples (heat/light) to validate in silico predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
